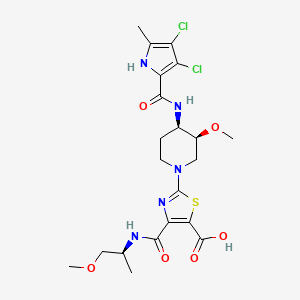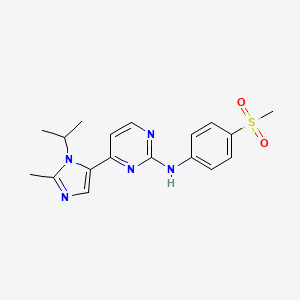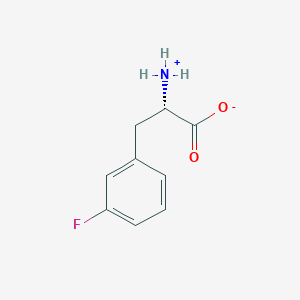
3-Fluoro-dl-phénylalanine
Vue d'ensemble
Description
3-Fluorophenylalanine is a bioactive chemical . It is an ethyl ester of a dipeptide combining melphalan with para-fluoro-L-phenylalanine .
Synthesis Analysis
The synthesis of fluorinated phenylalanines like 3-Fluorophenylalanine has been a topic of interest in drug research over the last few decades . The global substitution of 3-Fluorophenylalanine for native phenylalanine was tolerated in CaM as evidenced by a comparison of 1H-15N HSQC spectra and calcium binding assays in the presence and absence of 3-Fluorophenylalanine .Molecular Structure Analysis
The molecular formula of 3-Fluorophenylalanine is C9H10FNO2 . Its average mass is 183.180 Da and its monoisotopic mass is 183.069550 Da .Physical and Chemical Properties Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Applications De Recherche Scientifique
Applications pharmaceutiques
Le 3-Fluoro-dl-phénylalanine a des applications industrielles et pharmaceutiques considérables . Le remplacement de l'hydrogène par le fluor dans le composé améliore les propriétés biophysiques et chimiques des bioactifs . Ceci est dû à la petite taille du fluor, qui est la deuxième plus petite après l'hydrogène . Cependant, l'électronégativité élevée du fluor conduit à une faible polarisabilité et à une liaison covalente forte au carbone .
Inhibiteurs enzymatiques
Ce composé a joué un rôle important en tant qu'inhibiteurs enzymatiques potentiels . L'introduction du fluor dans la phénylalanine peut moduler l'acidité, la basicité, l'hydrophobicité, la géométrie, la conformation, la réactivité et, plus encore, la biodisponibilité de l'analogue .
Agents thérapeutiques
Le this compound a également été utilisé comme agent thérapeutique . Le composé module les propriétés des peptides et des protéines , influençant des aspects tels que le repliement des protéines, les interactions protéines-protéines, la traduction ribosomale, la lipophilie, l'acidité/basicité, le pH optimal, la stabilité, la stabilité thermique et les propriétés thérapeutiques .
Imagerie topographique des écosystèmes tumoraux
Le composé a été utilisé pour l'imagerie topographique des écosystèmes tumoraux utilisant la tomographie par émission de positons (TEP) . Ceci est dû au fait que l'incorporation d'acides aminés aromatiques fluorés dans les protéines augmente leur stabilité catabolique, en particulier dans les protéines thérapeutiques et les vaccins à base de peptides .
Synthèse de molécules organiques fluorées
Des efforts importants ont été concentrés sur la synthèse de molécules organiques fluorées, en particulier pour le développement de médicaments . L'effet de la structure et de la stabilité des peptides s'est avéré dépendre de la position et du nombre d'atomes de fluor dans les chaînes d'acides aminés .
Agent radiopharmaceutique pour l'imagerie moléculaire
La 2-[18F]-fluoro-ʟ-phénylalanine radiomarquée a été synthétisée comme un agent radiopharmaceutique prometteur pour l'imagerie moléculaire par tomographie par émission de positons (TEP) .
Safety and Hazards
When handling 3-Fluorophenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Mécanisme D'action
Target of Action
Fluorinated phenylalanines, including 3-fluoro-dl-phenylalanine, have been noted for their potential role as enzyme inhibitors .
Mode of Action
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This suggests that 3-Fluoro-dl-phenylalanine may interact with its targets in a manner that alters these properties, leading to changes in the targets’ function.
Biochemical Pathways
Fluorinated amino acids have been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . This suggests that 3-Fluoro-dl-phenylalanine may affect multiple biochemical pathways through its interactions with proteins.
Pharmacokinetics
The introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue , suggesting that 3-Fluoro-dl-phenylalanine may have unique pharmacokinetic properties.
Result of Action
Fluorinated phenylalanines have been noted for their potential role as enzyme inhibitors and therapeutic agents , suggesting that 3-Fluoro-dl-phenylalanine may have similar effects.
Action Environment
The properties of fluorinated amino acids, including 3-fluoro-dl-phenylalanine, can be influenced by the position and number of fluorine atoms within the amino acid chains , suggesting that the compound’s action may be sensitive to environmental conditions.
Analyse Biochimique
Biochemical Properties
3-Fluoro-dl-phenylalanine plays a significant role in various biochemical reactions. It can be incorporated into proteins in place of phenylalanine, potentially altering the protein’s structure and function. This compound interacts with several enzymes and proteins, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The presence of the fluorine atom can affect the enzyme’s activity, leading to changes in the metabolic pathways involving phenylalanine . Additionally, 3-Fluoro-dl-phenylalanine can inhibit the activity of certain enzymes, such as those involved in the synthesis of neurotransmitters like dopamine and norepinephrine .
Cellular Effects
3-Fluoro-dl-phenylalanine influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of 3-Fluoro-dl-phenylalanine into proteins can lead to changes in protein folding and stability, impacting cellular functions . This compound can also modulate the activity of enzymes involved in cell signaling pathways, such as those regulating the production of neurotransmitters . Furthermore, 3-Fluoro-dl-phenylalanine can influence gene expression by affecting the transcription and translation processes .
Molecular Mechanism
The molecular mechanism of 3-Fluoro-dl-phenylalanine involves its interaction with various biomolecules. This compound can bind to enzymes and proteins, altering their activity and function. For example, 3-Fluoro-dl-phenylalanine can inhibit the activity of phenylalanine hydroxylase, leading to a decrease in the production of tyrosine and subsequent neurotransmitters . Additionally, the presence of the fluorine atom can affect the binding affinity of 3-Fluoro-dl-phenylalanine to other biomolecules, influencing their interactions and functions . This compound can also modulate gene expression by affecting the transcription factors and other regulatory proteins involved in the process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-dl-phenylalanine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . The long-term effects of 3-Fluoro-dl-phenylalanine on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to 3-Fluoro-dl-phenylalanine can lead to changes in cellular metabolism and gene expression, potentially affecting cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Fluoro-dl-phenylalanine vary with different dosages in animal models. At low doses, this compound can be incorporated into proteins without causing significant adverse effects . At higher doses, 3-Fluoro-dl-phenylalanine can lead to toxicity and adverse effects, such as disruptions in neurotransmitter synthesis and cellular metabolism . Threshold effects have been observed, where the impact of 3-Fluoro-dl-phenylalanine becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-Fluoro-dl-phenylalanine is involved in several metabolic pathways. It can be metabolized by phenylalanine hydroxylase to produce fluorinated tyrosine derivatives . This compound can also affect the metabolic flux of phenylalanine and its derivatives, leading to changes in the levels of various metabolites . Additionally, 3-Fluoro-dl-phenylalanine can interact with other enzymes and cofactors involved in amino acid metabolism, influencing the overall metabolic balance .
Transport and Distribution
Within cells and tissues, 3-Fluoro-dl-phenylalanine is transported and distributed through various mechanisms. This compound can be taken up by cells via amino acid transporters, such as the L-type amino acid transporter . Once inside the cell, 3-Fluoro-dl-phenylalanine can be incorporated into proteins or metabolized by enzymes . The distribution of 3-Fluoro-dl-phenylalanine within tissues can vary, with higher concentrations observed in tissues with active amino acid metabolism, such as the liver and brain .
Subcellular Localization
The subcellular localization of 3-Fluoro-dl-phenylalanine can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . The localization of 3-Fluoro-dl-phenylalanine within these compartments can affect its interactions with other biomolecules and its overall impact on cellular function .
Propriétés
IUPAC Name |
2-amino-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHRYODZTDMVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-88-2, 2629-54-1 | |
| Record name | 3-Fluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-3-(3-Fluorophenyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorophenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2629-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-fluoro-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-3-(3-fluorophenyl)alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


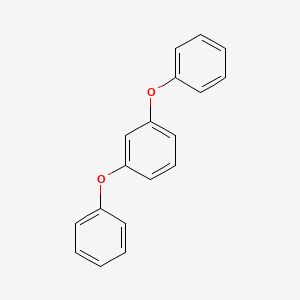

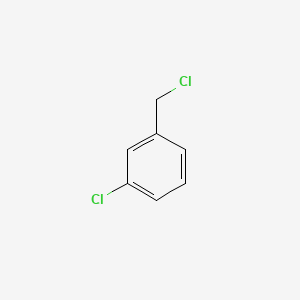
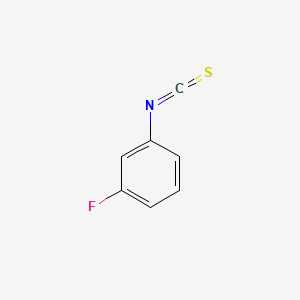
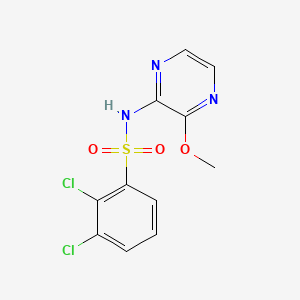

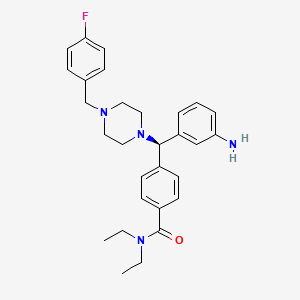
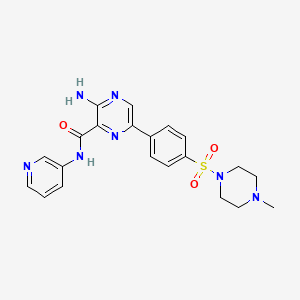
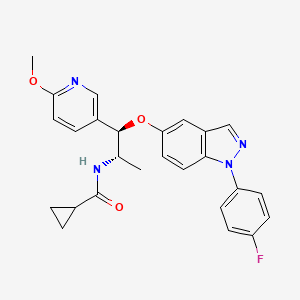

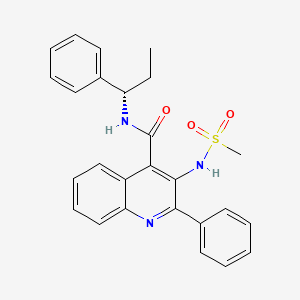
![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide](/img/structure/B1666216.png)
